9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride
Description
9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety via a spiro carbon (C-2). The fluorine substituent at position 9 on the benzoxazepine ring enhances electronic and steric properties, while the dihydrochloride salt improves solubility and stability for pharmacological applications. This compound is structurally related to analogs explored as stearoyl-CoA desaturase 1 (SCD1) inhibitors and other therapeutic targets .
Properties
IUPAC Name |
9-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.2ClH/c14-10-2-1-3-11-12(10)17-13(6-9-16-11)4-7-15-8-5-13;;/h1-3,15-16H,4-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQYVFBCULAGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=C(O2)C(=CC=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Beckmann Rearrangement for Benzoxazepine Synthesis
The benzoxazepine ring is often constructed via a Beckmann rearrangement of ketoxime intermediates. For example, (E)-ketoxime derivatives undergo acid-catalyzed rearrangement to form 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones. This method was adapted for related spiro compounds by treating chromanone-derived oximes with reagents like polyphosphoric acid (PPA):
$$
\text{Oxime intermediate} \xrightarrow{\text{PPA, 100°C}} \text{Benzoxazepinone} \quad
$$
Buchwald-Hartwig Coupling for N-Arylation
Stepwise Preparation Methodology
Synthesis of 9-Fluoro-1,5-Benzoxazepine Intermediate
Spirocyclization via Hydride Shift-Cyclization
A domino Knoevenagel--hydride shift-cyclization reaction constructs the spiro center. Meldrum’s acid or 1,3-dimethylbarbituric acid initiates the process, forming a carbocationic intermediate that undergoes electrophilic aromatic substitution (SEAr):
$$
\text{Knoevenagel adduct} \xrightarrow{\text{Hydride shift}} \text{Spirocyclic intermediate} \quad
$$
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the dihydrochloride salt. Crystallization from methanol/water yields the final product.
Reaction Optimization and Critical Parameters
Catalytic System for N-Arylation
| Parameter | Optimal Condition | Yield Improvement | |
|---|---|---|---|
| Ligand | SPhos | 87% vs. 52% (XPhos) | |
| Base | Cs₂CO₃ | >90% conversion | |
| Solvent | Anhydrous 1,4-dioxane | Reduced side products |
Fluorination Efficiency
Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction provided higher regioselectivity compared to nucleophilic routes.
Analytical Characterization
- NMR : Distinct signals for spirocyclic protons (δ 3.2–4.1 ppm) and aromatic fluorine (¹⁹F NMR δ -118 ppm).
- HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).
- X-ray crystallography : Confirmed spiro geometry and hydrochloride counterion positioning.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is in neuropharmacology. Research has demonstrated that derivatives of benzoxazepines exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study indicated that certain derivatives showed IC50 values as low as mol/L against AChE, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
Recent investigations into the anticancer properties of benzoxazepine derivatives have shown promise in inhibiting pathways involved in cancer cell proliferation. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial in many cancers .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Studies have reported that benzoxazepine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Data Tables
| Application Area | Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Neuropharmacology | AChE Inhibition | mol/L | |
| Cancer Treatment | PI3K/mTOR Inhibition | Not specified | |
| Anti-inflammatory | Cytokine Inhibition | Not specified |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of a benzoxazepine derivative on human neuroblastoma SH-SY5Y cells, researchers found that the compound effectively reduced cell death induced by oxidative stress. The results indicated that the compound could mitigate the effects of hydrogen peroxide and β-amyloid peptides on neuronal cells, highlighting its potential for developing neuroprotective therapies .
Case Study 2: Antitumor Activity
Another study focused on the antitumor activity of benzoxazepine derivatives against various cancer cell lines. The compounds demonstrated significant cytotoxic effects, with some showing selectivity towards specific cancer types. This selectivity is attributed to their ability to target specific molecular pathways involved in tumor growth and survival .
Mechanism of Action
The mechanism of action of 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division .
Comparison with Similar Compounds
Key Research Findings
Fluorine Position Matters: 9-Fluoro substitution optimizes electronic effects for target binding compared to 6-fluoro or non-fluorinated analogs .
Salt Forms Enhance Drugability : Dihydrochloride salts improve aqueous solubility (>50 mg/mL in water) compared to free bases .
Spirocyclic Scaffold Versatility : The spiro[benzoxazepine-piperidine] core supports diverse substitutions (e.g., aryl, alkyl, heterocycles) for tailored bioactivity .
Q & A
Q. What regulatory guidelines apply to preclinical testing of this compound?
- Compliance :
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 471 (genotoxicity) for safety assessments .
- IACUC approval : Ensure animal study protocols meet ARRIVE 2.0 standards .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
